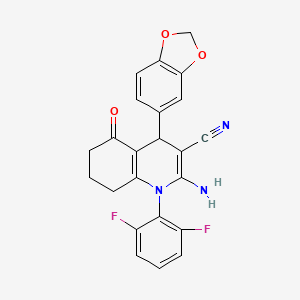
2-Amino-4-(1,3-benzodioxol-5-yl)-1-(2,6-difluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-1-(2,6-DIFLUOROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzodioxole moiety, a difluorophenyl group, and a hexahydroquinoline core. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-1-(2,6-DIFLUOROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE typically involves multi-step organic reactions. One common method includes the condensation of 2,6-difluorobenzaldehyde with 2H-1,3-benzodioxole-5-carbaldehyde in the presence of an amine catalyst. This is followed by cyclization and nitrile formation under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. The use of high-pressure and high-temperature reactors can enhance the yield and purity of the final product. Solvent extraction and crystallization are commonly employed to isolate and purify the compound.
化学反応の分析
Types of Reactions
2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-1-(2,6-DIFLUOROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-1-(2,6-DIFLUOROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
作用機序
The mechanism of action of 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-1-(2,6-DIFLUOROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.
類似化合物との比較
Similar Compounds
- 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-1-(2,6-DIFLUOROPHENYL)-5-OXO-1,4,5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE
- 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-1-(2,6-DIFLUOROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLIC ACID
Uniqueness
The presence of the benzodioxole and difluorophenyl groups in 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-1-(2,6-DIFLUOROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE imparts unique chemical properties, such as enhanced stability and reactivity. These features make it a valuable compound for various applications, distinguishing it from other similar molecules.
特性
分子式 |
C23H17F2N3O3 |
|---|---|
分子量 |
421.4 g/mol |
IUPAC名 |
2-amino-4-(1,3-benzodioxol-5-yl)-1-(2,6-difluorophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C23H17F2N3O3/c24-14-3-1-4-15(25)22(14)28-16-5-2-6-17(29)21(16)20(13(10-26)23(28)27)12-7-8-18-19(9-12)31-11-30-18/h1,3-4,7-9,20H,2,5-6,11,27H2 |
InChIキー |
NDUJULUDIVQTHT-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C(C(=C(N2C3=C(C=CC=C3F)F)N)C#N)C4=CC5=C(C=C4)OCO5)C(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















